molecular formula C12H18BrN3O2 B13515919 tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate

tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate

Cat. No.: B13515919
M. Wt: 316.19 g/mol
InChI Key: UHCJBZVVKGIHAS-UHFFFAOYSA-N
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Description

Tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a bromine atom and a tert-butyl ester group, makes it valuable for synthetic chemistry and other applications .

Preparation Methods

The synthesis of tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, tert-butyl alcohol for esterification, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 1-bromo-3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-8-14-10(13)9-7-15(5-6-16(8)9)11(17)18-12(2,3)4/h5-7H2,1-4H3

InChI Key

UHCJBZVVKGIHAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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